1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJQOOFXZBMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646054 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-47-6 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a synthetic organic compound with the molecular formula C13H14Cl2O3 and a molecular weight of approximately 289.15 g/mol. Its unique structural features include a dioxane ring and a dichlorophenyl moiety, which may contribute to its biological activity. This article explores the biological properties, potential applications, and relevant research findings related to this compound.
Biological Activity Overview
Research indicates that compounds with dioxane rings often exhibit various biological activities, including antimicrobial and anticancer properties. The dichlorophenyl group may enhance these activities due to its electron-withdrawing effects, which can increase the electrophilicity of neighboring functional groups .
Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit certain metabolic pathways in microorganisms. This inhibition could be useful for developing antimicrobial agents. Similar compounds have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(1,3-Dioxan-2-yl)propan-1-one | C12H14O3 | Lacks chlorine substitutions; simpler structure |
| 4-Chloroacetophenone | C9H9ClO | Contains an acetophenone structure; more reactive |
| 2-Chloro-5-methylphenol | C7H7ClO | Simple phenolic compound; different biological activity profile |
The unique combination of the dioxane ring and dichlorophenyl group in this compound may result in distinct biological activities not observed in simpler analogs.
Study on 1,3-Dioxolanes
A study synthesized various 1,3-dioxolanes and tested their antibacterial and antifungal activities. The results indicated that many of these compounds exhibited significant activity against Candida albicans and several bacterial strains such as Staphylococcus epidermidis and Enterococcus faecalis . This suggests that similar structural motifs could confer comparable biological activities to this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key similarities and differences between the target compound and its structural analogs:
Key Insights:
Substituent Effects: Halogens: Chlorine atoms () increase lipophilicity and resistance to oxidative degradation compared to fluorine () . Ether Rings: The 1,3-dioxane ring in the target compound likely improves solubility in polar solvents compared to non-ether analogs (e.g., ) .
Preparation Methods
Key Experimental Data on 1,3-Dioxane Preparation
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination of (2,2-dimethyl-1,3-dioxan-5-yl)methanol | Carbon tetrabromide, triphenylphosphine, 1H-imidazole, dichloromethane, 20°C, 4 h | 100% | Ice cooling used; product purified by silica gel chromatography |
| Oxidation to 2,2-dimethyl-1,3-dioxane-5-carbaldehyde | Pyridinium chlorochromate (PCC), dichloromethane, 20°C, 2-8 h | 60% | Reaction monitored by TLC; crude product used directly in next step |
| Swern oxidation variant | Oxalyl chloride, DMSO, triethylamine, dichloromethane, -78°C to room temp | Not specified | Used under nitrogen atmosphere; reaction monitored by TLC |
These steps highlight the preparation of the dioxane aldehyde intermediate, which is crucial for subsequent coupling reactions.
Introduction of the 2,5-Dichlorophenyl Group and Propanone Chain
The aromatic dichlorophenyl moiety is introduced via halogenated aromatic precursors, often through nucleophilic substitution or Friedel-Crafts acylation reactions. The propan-1-one linkage is formed by coupling the aromatic ring with the dioxane-containing side chain.
Relevant Synthetic Approaches from Patents and Literature
- Halogenated aromatic ketones such as 3-cycloalkyl-1-(1,3-dioxan-5-yl)-2-haloketones serve as key intermediates. Chlorine or bromine atoms on the aromatic ring facilitate further substitution reactions.
- Alkylation reactions using cycloalkylmethyl halides in the presence of bases like sodium hydride and solvents such as dimethylformamide (DMF) at temperatures between 0°C and 120°C are employed to build the propanone side chain.
- Phase transfer catalysis methods using quaternary ammonium salts or crown ethers enable efficient coupling of azole or aromatic moieties with dioxane derivatives under mild conditions (20–120°C).
Purification and Characterization
- After synthesis, the reaction mixtures are typically worked up by aqueous extraction, drying over sodium sulfate, and solvent removal under reduced pressure.
- Crystallization from solvent mixtures such as dichloromethane/diethyl ether is used to purify the final product.
- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvents | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Bromination of dioxane methanol | Carbon tetrabromide, triphenylphosphine, 1H-imidazole | Dichloromethane | 20°C, 4 h | 100% | Ice cooling, silica gel purification |
| Oxidation to dioxane aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane | 20°C, 2-8 h | 60% | TLC monitoring, crude used directly |
| Alkylation with cycloalkylmethyl halides | Sodium hydride, DMF | DMF | 0–120°C | Not specified | Base-mediated alkylation |
| Phase transfer catalysis coupling | Quaternary ammonium salts or crown ethers | Various polar solvents | 20–120°C | Not specified | Enables mild reaction conditions |
| Workup and purification | Aqueous extraction, drying, crystallization | Dichloromethane, diethyl ether | Ambient | - | Standard organic workup |
Research Findings and Considerations
- The choice of solvent and base is critical for the success of alkylation and coupling steps; polar aprotic solvents like DMF and bases such as sodium hydride are preferred for high reactivity.
- Phase transfer catalysis offers an alternative route that can improve yields and reduce reaction times by facilitating the transfer of reactants between immiscible phases.
- Oxidation steps using PCC or Swern oxidation are effective for converting alcohol intermediates to aldehydes without overoxidation or degradation of sensitive dioxane rings.
- Purification by crystallization from mixed solvents ensures high purity, which is essential for subsequent biological or material applications.
Q & A
Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one?
A common approach involves condensation reactions between substituted acetophenones and cyclic ether aldehydes. For example, analogous syntheses (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) use ethanol as a solvent with catalytic thionyl chloride to facilitate enolate formation and subsequent aldol addition . Purification typically employs recrystallization or column chromatography.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : Analyze , , and spectra to verify substituent positions and stereochemistry.
- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement, particularly for resolving halogen or ether group orientations .
- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).
Q. What analytical methods ensure purity for pharmacological studies?
High-performance liquid chromatography (HPLC) with UV detection is standard. For example, related propanone derivatives are analyzed using reverse-phase C18 columns with mobile phases like acetonitrile/water (60:40) and monitored at 254 nm. Impurity thresholds should adhere to ICH guidelines (e.g., <0.1% for major byproducts) .
Q. How does the electron-withdrawing effect of chlorine substituents influence reactivity?
The 2,5-dichlorophenyl group enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions. Computational studies (e.g., DFT) can predict reaction sites by analyzing partial charges and frontier molecular orbitals. Experimental validation includes kinetic studies of reactions with nucleophiles like Grignard reagents.
Q. What solvent systems are optimal for recrystallization?
Binary solvent systems (e.g., ethanol/water or dichloromethane/hexane) are preferred. For halogenated propanones, solubility tests at varying temperatures (20–80°C) help identify optimal recrystallization conditions. Evidence from similar compounds suggests ethanol yields high-purity crystals with minimal solvent retention .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structure refinement?
Contradictions (e.g., disorder in the dioxane ring) require iterative refinement using SHELXL. Strategies include:
- Applying restraints for bond lengths/angles in disordered regions.
- Testing for twinning via PLATON’s TWIN analysis.
- Validating hydrogen bonding networks with Mercury visualization tools .
Q. What experimental designs mitigate byproduct formation during synthesis?
- Temperature control : Maintain reaction temperatures below 60°C to avoid side reactions (e.g., ether cleavage).
- Catalyst optimization : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity.
- In situ monitoring : Employ FTIR or Raman spectroscopy to track ketone consumption and intermediate formation .
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) against targets like 5-HT₄ receptors (as seen in structurally related propanones) identifies potential binding modes. Pharmacophore modeling highlights critical features such as the dichlorophenyl group’s hydrophobic interactions and the dioxane ring’s hydrogen-bonding capacity .
Q. What strategies resolve spectral overlaps in NMR characterization?
Q. How does the compound’s stability under varying pH conditions affect experimental design?
Stability studies (pH 1–13, 37°C) using UV-Vis spectroscopy reveal degradation kinetics. For example, acidic conditions may hydrolyze the dioxane ring, necessitating buffered solutions (pH 7.4) for biological assays. Accelerated stability testing (40°C/75% RH) informs storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
